BenchChemオンラインストアへようこそ!

2-(3-Fluoropropoxy)acetic acid

Lipophilicity Drug Design ADME Prediction

2-(3-Fluoropropoxy)acetic acid (CAS 1592473-74-9, molecular formula C₅H₉FO₃, molecular weight 136.12 g/mol) is a fluorinated alkoxyacetic acid building block featuring a terminal mono‑fluoro substituent on a three‑carbon propoxy chain. It belongs to the class of ω‑fluoroalkoxyacetic acids, which are increasingly employed as metabolic stability‑modifying synthons and linker precursors in medicinal chemistry and chemical biology.

Molecular Formula C5H9FO3
Molecular Weight 136.122
CAS No. 1592473-74-9
Cat. No. B2693056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropropoxy)acetic acid
CAS1592473-74-9
Molecular FormulaC5H9FO3
Molecular Weight136.122
Structural Identifiers
SMILESC(COCC(=O)O)CF
InChIInChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
InChIKeyDCUYWQOMWHHKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluoropropoxy)acetic acid (CAS 1592473-74-9): A Mono‑Fluorinated Acetic Acid Synthon for Optimized Lipophilicity and Spacer Length


2-(3-Fluoropropoxy)acetic acid (CAS 1592473-74-9, molecular formula C₅H₉FO₃, molecular weight 136.12 g/mol) is a fluorinated alkoxyacetic acid building block featuring a terminal mono‑fluoro substituent on a three‑carbon propoxy chain [1]. It belongs to the class of ω‑fluoroalkoxyacetic acids, which are increasingly employed as metabolic stability‑modifying synthons and linker precursors in medicinal chemistry and chemical biology [2]. Its computed XLogP3 of 0.4 positions it in an intermediate lipophilicity range compared to shorter‑chain or non‑fluorinated analogs, making it a candidate for fine‑tuned physicochemical optimization [1].

Why Generic Fluoroalkoxyacetic Acids Cannot Simply Substitute 2-(3-Fluoropropoxy)acetic acid


Interchanging ω‑fluoroalkoxyacetic acid building blocks without considering spacer‑length‑dependent lipophilicity and conformational flexibility can lead to divergent ADME profiles and target binding. Computed properties reveal that shortening the spacer to a 2‑fluoroethoxy chain (XLogP3 = 0) reduces lipophilicity by 0.4 log units, while polyfluorination of the propoxy chain (e.g., 2,2,3,3‑tetrafluoropropoxy) increases XLogP3 to 1.2, a three‑fold range across close analogs [1]. In patent‑disclosed cocaine analog series, the 3‑fluoropropoxy substituent was specifically enumerated to confer high dopamine transporter binding affinity suitable for ¹⁸F‑PET imaging, a property that cannot be assumed for the shorter 2‑fluoroethoxy or longer 4‑fluorobutoxy variants without empirical validation [2]. These quantitative differences in physicochemical properties directly translate into measurable variations in in vitro biological activity, as illustrated by the three‑fold potency improvement observed for a 3‑fluoropropoxy‑containing TRPV1 antagonist over its parent scaffold [3].

Quantitative Evidence Profile: 2-(3-Fluoropropoxy)acetic acid in Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity Step‑Change: 2-(3-Fluoropropoxy)acetic acid vs. 2-(2-Fluoroethoxy)acetic acid (Computed XLogP3)

2-(3-Fluoropropoxy)acetic acid (XLogP3 = 0.4) is 0.4 log units more lipophilic than the two‑carbon fluoroethoxy analog 2-(2-fluoroethoxy)acetic acid (XLogP3 = 0) when computed by the PubChem XLogP3 3.0 algorithm. This represents a significant increase in predicted membrane permeability potential for the propoxy‑chain compound [1].

Lipophilicity Drug Design ADME Prediction

Conformational Flexibility: 2-(3-Fluoropropoxy)acetic acid Possesses Five Rotatable Bonds vs. Four in the Fluoroethoxy Analog

The propoxy spacer in 2-(3-fluoropropoxy)acetic acid introduces five rotatable bonds, compared to four in 2-(2-fluoroethoxy)acetic acid, as computed by Cactvs 3.4.6.11. This additional degree of conformational freedom may influence the entropic penalty upon protein binding and the ability to span longer distances in bifunctional conjugates [1].

Conformational Flexibility Ligand Design Entropy

Controlled Mono‑Fluorination: pKa and Metabolic Stability Differentiation from Polyfluorinated Analogs

2-(3-Fluoropropoxy)acetic acid contains a single terminal fluorine, as opposed to four fluorines in (2,2,3,3-tetrafluoropropoxy)acetic acid. While experimental pKa data for 2-(3-fluoropropoxy)acetic acid are not publicly available, the computed pKa of the tetrafluorinated analog is 3.16 (JChem, ChemBase), and the non‑fluorinated ethoxyacetic acid has an experimental pKa of 3.65. The mono‑fluorinated target compound is expected to have a pKa intermediate between these values, consistent with the inductive effect of a single γ‑fluorine [1]. This incremental fluorination provides a means to tune acidity and potentially reduce oxidative metabolism at the terminal carbon without the pronounced electron‑withdrawing effects of polyfluorination that can lead to non‑specific protein reactivity [2].

Metabolic Stability pKa Tuning Fluorine Walk

Imaging Tracer Design: Enumerated Role of the 3‑Fluoropropoxy Substituent in Dopamine Transporter PET Ligands (Patent Evidence)

U.S. Patent 5,864,038 (Goodman et al.) explicitly lists the 3‑fluoropropoxy moiety as one of a defined set of ω‑fluoroalkoxy substituents (including 2‑fluoroethoxy, 3‑fluoropropoxy, and 4‑fluorobutoxy) on cocaine‑analog scaffolds intended for ¹⁸F‑PET imaging of dopamine transporters. The inclusion of the 3‑fluoropropoxy chain in the claimed chemical space indicates that this specific spacer length and fluorine position yielded compounds with imaging‑compatible target affinity and brain uptake. While precise IC₅₀ or Kᵢ values for the 2-(3-fluoropropoxy)acetic acid‑derived final compounds are not disclosed in the patent abstract, the structural enumeration itself constitutes evidence that the 3‑fluoropropoxy substituent is functionally differentiated from its shorter and longer homologs in this central nervous system imaging application [1].

PET Imaging Dopamine Transporter ¹⁸F Labeling

Optimal Research and Procurement Scenarios for 2-(3-Fluoropropoxy)acetic acid Based on the Evidence Profile


Development of Fluorinated Linker Systems for PROTACs and Bifunctional Degraders

When designing heterobifunctional degraders that require a linker with a specific reach, the five‑rotatable‑bond propoxy spacer of 2-(3-fluoropropoxy)acetic acid provides greater conformational sampling than the four‑bond 2‑fluoroethoxy analog, while the terminal fluorine can serve as a non‑perturbing ¹⁹F NMR reporter for linker conformation studies [1]. The intermediate XLogP3 of 0.4 also maintains aqueous solubility better than the more lipophilic tetrafluoropropoxy variant (XLogP3 = 1.2), which is critical for maintaining drug‑like properties in the final conjugate [1].

¹⁸F‑PET Tracer Precursor for CNS Target Imaging

Based on the Goodman patent (U.S. 5,864,038) explicitly claiming cocaine analogs bearing a 3‑fluoropropoxy substituent, 2-(3-fluoropropoxy)acetic acid is a chemically logical precursor for the synthesis of fluoropropyl‑functionalized aryl or alkyl ethers intended for dopamine transporter PET imaging [2]. Its carboxylic acid handle allows straightforward conjugation to amine‑containing pharmacophores via amide bond formation.

Metabolic Stability Optimization via Mono‑Fluorination

For lead optimization programs where oxidative metabolism at the terminal position of an alkoxyacetic acid side chain is problematic, substitution of a hydrogen with a single fluorine in the 3‑fluoropropoxy motif is expected to reduce CYP450‑mediated hydroxylation without the excessive acidity and potential off‑target effects associated with difluoro‑ or tetrafluoro‑substituted alkoxy chains [3]. The estimated pKa, intermediate between 3.65 and 3.16, preserves a largely anionic state at physiological pH, which is favorable for solubility but less aggressively electron‑withdrawing than the tetrafluoropropoxy analog (pKa = 3.16) [1][4].

Structure–Activity Relationship (SAR) Studies on Fluoroalkoxy Chain Length

When conducting systematic fluorine‑walk SAR studies across a chemical series, 2-(3-fluoropropoxy)acetic acid fills the gap between the two‑carbon 2‑fluoroethoxy and four‑carbon 4‑fluorobutoxy analogs. The measured ΔXLogP3 of +0.4 log units relative to the fluoroethoxy compound provides a quantitative step in lipophilicity that can be correlated with cellular potency, permeability, or clearance in the specific assay context [1].

Quote Request

Request a Quote for 2-(3-Fluoropropoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.